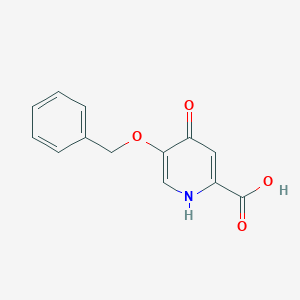
5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid
概要
説明
The compound “5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid” is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it may involve reactions similar to the Suzuki–Miyaura coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Another possible method could involve the protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyridine ring with a benzyloxy group at the 5-position and a carboxylic acid group at the 2-position. The 4-position appears to have a carbonyl group, indicating the presence of a ketone .
Chemical Reactions Analysis
The compound may undergo reactions similar to other pyridine derivatives. For example, the benzyloxy group could be susceptible to free radical attack . The carboxylic acid group could participate in typical acid-base reactions.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, benzoic acid, which shares the carboxylic acid group, is soluble in water and has a density of 1.32 g/cm3 at 20 °C .
科学的研究の応用
Coordination Polymers and Photophysical Properties
Research involving derivatives similar to 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid has led to the development of new aromatic carboxylic acids used in synthesizing lanthanide coordination compounds. These compounds have been studied for their photophysical properties, showing potential applications in light harvesting and luminescence efficiency (Sivakumar, Reddy, Cowley, & Butorac, 2011).
Synthesis of Oxazole-4-Carboxylic Acid Esters
A method involving the reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with various carboxylic acids, has been developed to synthesize 5-substituted oxazole-4-carboxylic acid esters. This process is applicable to a range of carboxylic acids, indicating a broad potential for synthesizing various derivatives (Tormyshev et al., 2006).
Calcium-Channel Antagonist Activity
Studies on 1,4-dihydropyridine derivatives, which are structurally related to 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid, have shown potential calcium-channel antagonist activity. This suggests possible applications in cardiovascular and neurological therapeutics (Linden, Şafak, Şimşek, & Gündüz, 2011).
Nickel Coordination Polymers and Contaminant Removal
Research involving nickel coordination polymers assembled from similar compounds has explored their use in electrochemistry, fluorescence responses, and removal of contaminants. These findings highlight potential environmental applications (Zhao et al., 2020).
Crystal Structure Analysis
Crystal structure and conformational studies of related pyridine derivatives have been conducted, providing valuable insights into molecular configurations and interactions. This research aids in the understanding of molecular behavior in various chemical processes (Pandian et al., 2014).
作用機序
Mode of Action
The benzylic position in the compound is known to be activated towards free radical attack . This suggests that the compound could potentially undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
The compound’s structure suggests it could potentially be involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Given its potential involvement in the suzuki–miyaura cross-coupling reaction, it may play a role in the formation of carbon-carbon bonds .
将来の方向性
特性
IUPAC Name |
4-oxo-5-phenylmethoxy-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c15-11-6-10(13(16)17)14-7-12(11)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJMNQZMSQDVAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453533 | |
| Record name | 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
107550-30-1 | |
| Record name | 5-(Benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60453533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Benzyl-5-azaspiro[2.4]heptane-4,7-dione](/img/structure/B174817.png)


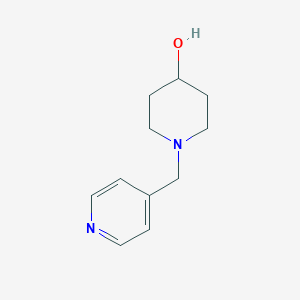
![1-[4-[(6-Chloro-4-oxochromen-3-yl)methylideneamino]phenyl]sulfonyl-3-phenylurea](/img/structure/B174834.png)
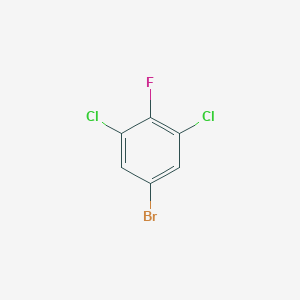

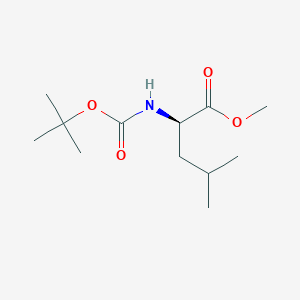

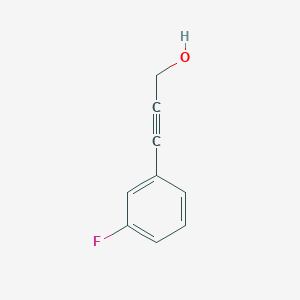
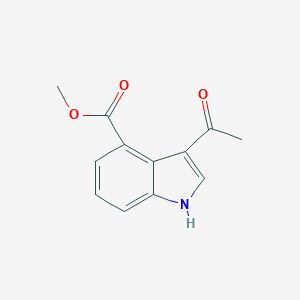
![N-[4-bromo-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B174857.png)
